Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H26N2O3. It is a piperidine derivative that features a tert-butyl ester group and a propylcarbamoyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the manufacture of fentanyl and its derivatives , suggesting that it may interact with opioid receptors or related targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propyl isocyanate. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, a tert-butyl ester group, and a propylcarbamoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews the available literature on its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine core substituted with a tert-butyl group and a propylcarbamoyl moiety. The compound's structure can be represented as follows:
This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in inflammatory processes. Notably, it has been studied for its potential to inhibit the NLRP3 inflammasome, a key player in the innate immune response that contributes to inflammation and pyroptosis. Pyroptosis is a form of programmed cell death associated with the release of pro-inflammatory cytokines, such as IL-1β.
Key Findings:
- Inhibition of IL-1β Release : Studies have shown that derivatives of piperidine compounds can effectively inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting that this compound may exhibit similar properties .
- Anti-pyroptotic Activity : The compound has been evaluated for its ability to prevent pyroptotic cell death, with concentration-dependent effects observed in vitro .
Biological Evaluation
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Several case studies have investigated the pharmacological effects of similar compounds derived from the piperidine scaffold:
- NLRP3 Inflammasome Inhibitors : A series of studies focused on piperidine derivatives demonstrated their capacity to modulate inflammasome activity, leading to decreased levels of inflammatory cytokines in various models .
- Neuroprotective Effects : Another study assessed the neuroprotective properties of related compounds against amyloid-beta-induced toxicity in astrocytes, highlighting a reduction in TNF-α production and improved cell viability .
Properties
IUPAC Name |
tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-5-8-15-12(17)11-6-9-16(10-7-11)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANKZWSJMOYLCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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